molecular formula C9H13NO3Sn B14508224 Trimethyl(4-nitrophenoxy)stannane CAS No. 64128-18-3

Trimethyl(4-nitrophenoxy)stannane

Cat. No.: B14508224
CAS No.: 64128-18-3
M. Wt: 301.91 g/mol
InChI Key: KGABHNILBDZJGG-UHFFFAOYSA-M
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Description

Trimethyl(4-nitrophenoxy)stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a 4-nitrophenoxy group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-nitrophenoxy)stannane typically involves the stannylation of 4-nitrophenol. One common method is the reaction of 4-nitrophenol with trimethyltin chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(4-nitrophenoxy)stannane undergoes various chemical reactions, including:

    Substitution Reactions: The tin atom in this compound can participate in nucleophilic substitution reactions, where the 4-nitrophenoxy group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the 4-nitrophenoxy moiety can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of tin oxides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.

Major Products:

    Substitution Reactions: Products include various substituted stannanes depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amino derivative.

    Oxidation Reactions: Products include tin oxides and other oxidized species.

Scientific Research Applications

Trimethyl(4-nitrophenoxy)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(4-nitrophenoxy)stannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The nitro group in the 4-nitrophenoxy moiety can undergo reduction or substitution, leading to the formation of active intermediates that participate in further reactions .

Comparison with Similar Compounds

Uniqueness: Trimethyl(4-nitrophenoxy)stannane is unique due to the presence of the 4-nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

64128-18-3

Molecular Formula

C9H13NO3Sn

Molecular Weight

301.91 g/mol

IUPAC Name

trimethyl-(4-nitrophenoxy)stannane

InChI

InChI=1S/C6H5NO3.3CH3.Sn/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4,8H;3*1H3;/q;;;;+1/p-1

InChI Key

KGABHNILBDZJGG-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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